5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
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Overview
Description
5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid, a hydroxy group, and a carbamoyl group linked to a difluorophenyl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Attachment of the Difluorophenyl Group: This step often involves a coupling reaction, such as Suzuki–Miyaura coupling.
Formation of the Carbamoyl Group: This can be introduced through a reaction with an isocyanate derivative.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study enzyme interactions and receptor binding due to its functional groups.
Medicine
Industry
Used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors, while the carbamoyl group can participate in hydrogen bonding with active sites of enzymes. The hydroxy and carboxylic acid groups can also contribute to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
- 5-[(2,4-Dibromophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid
Uniqueness
The presence of the difluorophenyl group in 5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid provides unique electronic properties that can enhance its reactivity and binding affinity compared to its dichloro and dibromo analogs.
Properties
Molecular Formula |
C20H21F2N3O6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
5-[(2,4-difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H21F2N3O6/c1-10-4-5-31-15(24-10)9-25-8-13(17(26)18(27)16(25)20(29)30)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,24,27H,4-5,7,9H2,1H3,(H,23,28)(H,29,30) |
InChI Key |
AEVVFDDYNZEMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(N1)CN2C=C(C(=O)C(=C2C(=O)O)O)C(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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